molecular formula C16H12ClNO B2719720 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile CAS No. 344280-04-2

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

Cat. No. B2719720
M. Wt: 269.73
InChI Key: XRLOMJLIOGRXDM-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile” is an organic compound containing a nitrile group (-CN), a ketone group (C=O), a phenyl group (a ring of 6 carbon atoms, often represented as -Ph), and a chlorophenyl group (a phenyl group with a chlorine atom attached) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or Grignard reactions. The ketone could be involved in reactions such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Cyclization and Oxidative Processes

A study describes an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves nucleophilic intramolecular cyclization and the oxidation of the aniline moiety, enhancing yields and expanding reaction scope (Aksenov et al., 2022).

Structural and Spectroscopic Characterization

DFT and TD-DFT/PCM calculations were conducted to determine the structural parameters of related compounds, including their molecular structure, spectroscopic characteristics, and NLO (Non-Linear Optical) properties. This study provides insight into the electronic interactions and stabilization energies of similar molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).

Arylation via Suzuki Cross-Coupling

Research shows that 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives can be synthesized via a Pd-catalyzed Suzuki cross-coupling reaction. This study is significant for understanding the reactivity and electronic properties of these compounds, as well as their non-linear optical properties (Nazeer et al., 2020).

Luminescent Platinum(II) Complexes

A series of luminescent mono- and binuclear cyclometalated platinum(II) complexes were synthesized to examine fluid- and solid-state interactions. These complexes are significant in understanding luminescence in fluid solution at room temperature (Lai et al., 1999).

Antitumor Activity and Molecular Docking

The antitumor activity of certain substituted 2-benzylidenebutane-1,3-dione and 2-hydrazonobutane-1,3-dione analogues was evaluated. Molecular docking studies were performed, offering insights into their potential biological applications (Al-Suwaidan et al., 2015).

Advanced Oxidation Process

An advanced oxidation process based on the Cr(III)/Cr(VI) redox cycle was studied, focusing on the oxidative degradation of aqueous organic pollutants like 4-chlorophenol. This process is essential for understanding the oxidation mechanisms at different pH levels (Bokare & Choi, 2011).

Antibacterial Activity of Compounds

The synthesis and evaluation of various compounds for their antibacterial activity against gram-positive and gram-negative bacteria were conducted. The study is crucial for developing new antibacterial agents in the pharmaceutical industry (Desai et al., 2008).

Dielectric Properties of Derivative Thin Films

The AC electrical conductivity and dielectrical properties of certain derivative thin films were determined, highlighting their potential in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Baker’s Yeast-Mediated Reduction for PPARα Ligands

The reduction of certain oxoesters by baker’s yeast to produce enantiomerically pure alcohols was studied, important for the synthesis of potential PPARα ligands (Perrone et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and physical properties. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

2-(3-chlorophenyl)-4-oxo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-4-7-13(9-15)14(11-18)10-16(19)12-5-2-1-3-6-12/h1-9,14H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOMJLIOGRXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanenitrile

Citations

For This Compound
1
Citations
AV Aksenov, DA Aksenov, IA Kurenkov… - International Journal of …, 2023 - mdpi.com
The synthesis of novel, highly functionalized 5-hydroxy 3-pyrrolin-2-ones via a two-step procedure involving an addition reaction between KCN and corresponding chalcones, followed …
Number of citations: 1 www.mdpi.com

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